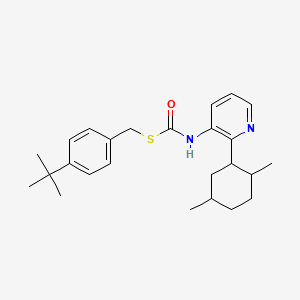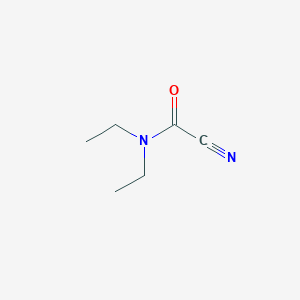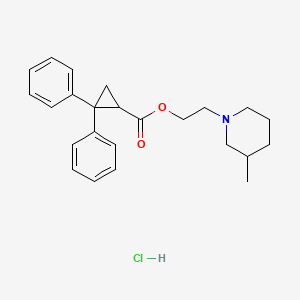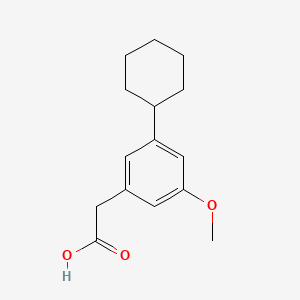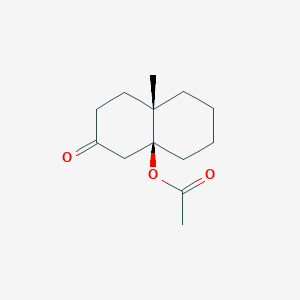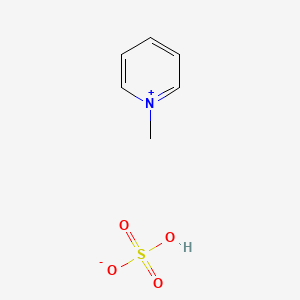
1-Methylpyridin-1-ium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyridin-1-ium hydrogen sulfate is a quaternary ammonium salt derived from pyridine. It is known for its role in various chemical reactions and its presence in some natural products. The compound is characterized by its ionic nature, which makes it soluble in water and other polar solvents.
Preparation Methods
1-Methylpyridin-1-ium hydrogen sulfate can be synthesized by treating pyridine with dimethyl sulfate. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]+[\text{CH}_3\text{OSO}_3]- ] This method involves the methylation of pyridine, resulting in the formation of the quaternary ammonium salt .
Chemical Reactions Analysis
1-Methylpyridin-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to pyridine or its derivatives.
Substitution: The methyl group attached to the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include dimethyl sulfate for methylation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
Scientific Research Applications
1-Methylpyridin-1-ium hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism by which 1-Methylpyridin-1-ium hydrogen sulfate exerts its effects involves its ionic nature, which allows it to interact with various molecular targets. In biological systems, it can induce phase II enzymes via the Nrf2/ARE pathway, contributing to its potential anti-carcinogenic properties . The compound’s ability to form ionic liquids also makes it useful in industrial applications, where it can facilitate various chemical processes.
Comparison with Similar Compounds
1-Methylpyridin-1-ium hydrogen sulfate is unique compared to other pyridinium salts due to its specific ionic properties and its ability to form stable ionic liquids. Similar compounds include:
N-Methylpyridinium chloride: Another quaternary ammonium salt with similar properties but different applications.
Pyridinium ylides: These compounds are used in organic synthesis and have different reactivity profiles compared to this compound.
Properties
CAS No. |
49722-63-6 |
|---|---|
Molecular Formula |
C6H9NO4S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
hydrogen sulfate;1-methylpyridin-1-ium |
InChI |
InChI=1S/C6H8N.H2O4S/c1-7-5-3-2-4-6-7;1-5(2,3)4/h2-6H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
LYUREHFPRXUSSO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


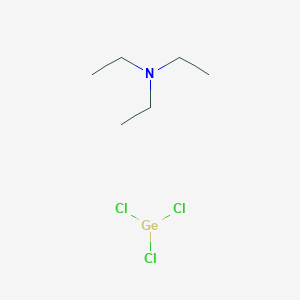
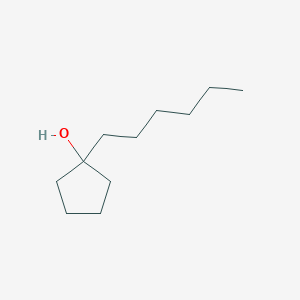
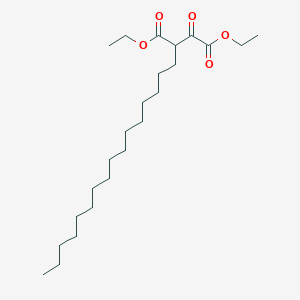


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)

